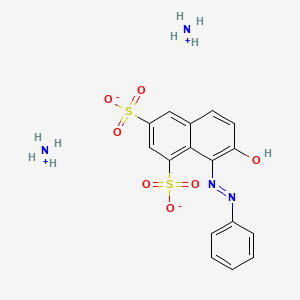
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate is a synthetic organic compound with the molecular formula C16H18N4O7S2 and a molecular weight of 442.5 g/mol. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline to form a diazonium salt. This is followed by a coupling reaction with 7-hydroxy-1,3-naphthalenedisulfonic acid under controlled pH conditions to form the azo compound. The final product is then neutralized with ammonium hydroxide to yield the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines such as 7-hydroxy-1,3-naphthalenedisulfonic acid and aniline derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate primarily involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, making it useful in various applications. The compound’s color-changing properties are due to the electronic transitions within the azo group, which can be influenced by pH and other environmental factors.
Comparación Con Compuestos Similares
Similar Compounds
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Known for its vibrant color and wide range of applications.
Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Similar in structure but with different solubility and stability properties.
7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid: The parent acid form, used in different applications due to its distinct chemical properties.
Uniqueness
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate stands out due to its specific solubility in water and its ability to form stable solutions under various conditions. Its unique combination of azo and sulfonate groups makes it particularly useful in applications requiring strong color properties and chemical stability .
Propiedades
Número CAS |
83898-22-0 |
|---|---|
Fórmula molecular |
C16H18N4O7S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
diazanium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2H3N/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);2*1H3 |
Clave InChI |
QBGCZHBVKOUITF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


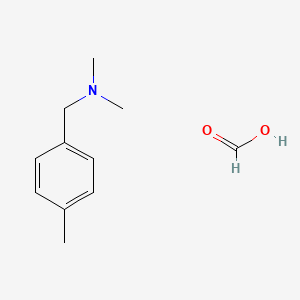
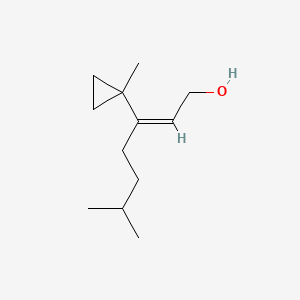
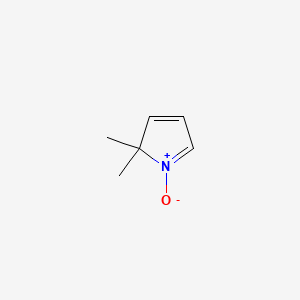


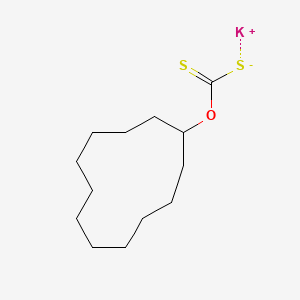
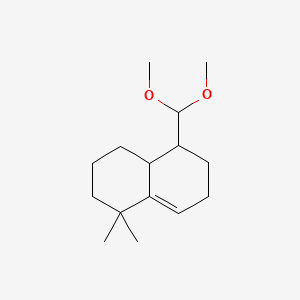

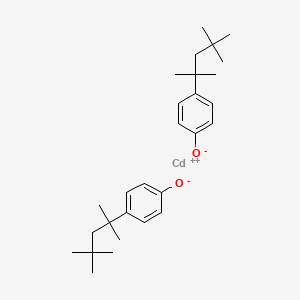
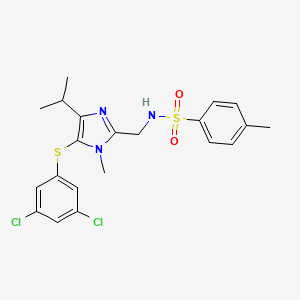
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
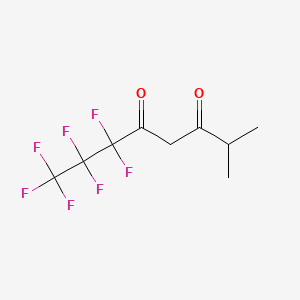
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
